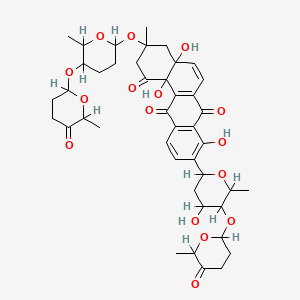
Saquayamycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saquayamycin C is a glycoside of aquayamycin.
Applications De Recherche Scientifique
Antibacterial Activity
Saquayamycin C exhibits potent antibacterial properties, especially against Gram-positive bacteria. It has shown effectiveness in inhibiting the growth of various strains, including those resistant to traditional antibiotics. The mechanism of action involves interference with critical cellular processes necessary for bacterial survival and proliferation.
Case Study: Efficacy Against Resistant Strains
- Study Overview : this compound was tested against multiple antibiotic-resistant strains of Staphylococcus aureus.
- Findings : The compound demonstrated significant inhibitory effects, suggesting its potential as an alternative treatment for infections caused by resistant bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could effectively combat these pathogens at low concentrations.
Anticancer Properties
Research indicates that this compound possesses cytotoxic effects against various cancer cell lines, including P388 leukemia cells and hepatoma carcinoma cell lines like HepG-2 and SMMC-7721. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through several pathways.
Case Study: Effects on Hepatoma Cells
- Study Overview : A study investigated the effects of this compound on HepG-2 cells.
- Methodology : The MTT assay was employed to evaluate cell viability, while flow cytometry was used to assess apoptosis.
- Results : this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating potent cytotoxicity. Flow cytometry revealed increased apoptosis rates in treated cells compared to controls.
Mechanistic Insights
The biological activity of this compound is linked to its structural features, which enhance its interaction with cellular targets. Research has focused on the compound's ability to interfere with signaling pathways crucial for cancer cell survival.
Structural Characteristics
The unique glycosidic structure of this compound contributes to its biological activity. It contains multiple sugar moieties that enhance its solubility and interaction with biological membranes.
Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Aquayamycin | Glycoside antibiotic | Antibacterial against Gram-positive bacteria | Precursor to saquayamycins |
| Vineomycin A1 | Glycoside antibiotic | Antitumor activity | Closely related to saquayamycins |
| Streptomycin | Aminoglycoside | Broad-spectrum antibacterial | Different mechanism of action |
| Doxorubicin | Anthracycline | Antitumor activity | Well-studied chemotherapeutic agent |
Propriétés
Numéro CAS |
99260-70-5 |
|---|---|
Formule moléculaire |
C43H52O16 |
Poids moléculaire |
824.9 g/mol |
Nom IUPAC |
4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H52O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-7,14-15,19-22,28-30,32-34,40,46,48,51-52H,8-13,16-18H2,1-5H3 |
Clé InChI |
ZZMJFSJLXYPOKS-UHFFFAOYSA-N |
SMILES |
CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C |
SMILES canonique |
CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Saquayamycin C; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















